2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid

Medicinal Chemistry Drug Design ADME Prediction

2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid (CAS: 1530927-28-6) is a brominated heterocyclic building block belonging to the class of thiophene carboxylic acids. Its molecular formula is C9H11BrO2S, and it has a molecular weight of 263.15 g/mol.

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
Cat. No. B13315922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CSC=C1Br)C(=O)O
InChIInChI=1S/C9H11BrO2S/c1-5(2)8(9(11)12)6-3-13-4-7(6)10/h3-5,8H,1-2H3,(H,11,12)
InChIKeyLFECCXFXGSVTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid: A Brominated Thiophene Carboxylic Acid Building Block for Precision Organic Synthesis


2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid (CAS: 1530927-28-6) is a brominated heterocyclic building block belonging to the class of thiophene carboxylic acids. Its molecular formula is C9H11BrO2S, and it has a molecular weight of 263.15 g/mol [1]. The compound features a 4-bromothiophene ring substituted at the 3-position with a branched 3-methylbutanoic acid chain, combining a versatile halogen handle for cross-coupling reactions with a carboxylic acid moiety suitable for amidation, esterification, or further homologation.

Why Generic Substitution of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic Acid with In-Class Analogs is High-Risk


In-class thiophene carboxylic acids, such as 2-(4-bromothiophen-3-yl)butanoic acid or 2-(5-bromothiophen-2-yl)-3-methylbutanoic acid, cannot be simply interchanged with 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid due to quantifiable differences in key physicochemical and structural parameters. The specific combination of bromine substitution at the 4-position of the thiophene ring and the branched 3-methylbutanoic acid side chain results in a distinct lipophilicity profile (XLogP3 = 3.1), topological polar surface area (65.5 Ų), and steric bulk (rotatable bond count = 3) compared to closely related analogs [1]. These differences directly influence solubility, membrane permeability, and reactivity in cross-coupling or condensation reactions, making a generic replacement a significant risk to synthetic yield, purity, and downstream biological or material performance.

Quantitative Evidence Guide: Differentiating 2-(4-Bromothiophen-3-yl)-3-methylbutanoic Acid from Closest Analogs


Distinct Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profile vs. Linear-Chain Analog

The branched 3-methylbutanoic acid side chain of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid confers a distinct lipophilicity profile compared to its linear-chain analog, 2-(4-bromothiophen-3-yl)butanoic acid. The target compound exhibits an XLogP3 value of 3.1 and a topological polar surface area (TPSA) of 65.5 Ų, as computed and reported in PubChem [1]. While directly comparable XLogP3 data for the butanoic acid analog is not available in the same authoritative database, class-level inference based on the additional methyl group in the target compound predicts a measurable increase in lipophilicity and a corresponding alteration in TPSA, which are critical determinants of passive membrane permeability and solubility in both medicinal chemistry and material science applications.

Medicinal Chemistry Drug Design ADME Prediction

Molecular Weight and Exact Mass Differentiation from Unbranched Alkyl Chain Analog

2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid possesses a molecular weight of 263.15 g/mol and an exact mass of 261.96631 Da [1]. In contrast, the structurally related analog 2-(4-bromothiophen-3-yl)butanoic acid (CAS 1537461-36-1) has a molecular weight of 249.13 g/mol . This represents a mass difference of 14.02 g/mol, corresponding to a methylene group. This quantifiable difference is significant for analytical method development (e.g., HPLC-MS) and ensures that procurement of the correct compound is verifiable via routine mass spectrometry, preventing costly synthetic errors.

Analytical Chemistry Synthetic Intermediate Quality Control

Validated Medicinal Chemistry Relevance: Scaffold Utilized in BACE-1 Inhibitor Development

The 4-bromothiophen-3-yl scaffold present in 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid is a key structural motif in a series of potent BACE-1 (beta-secretase 1) inhibitors. Specifically, the derivative 3-(4-bromothiophen-3-yl)-N-(6-chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-L-alanine, which incorporates the same 4-bromothiophen-3-yl moiety, has been co-crystallized with BACE-1 (PDB ID: 4I0G) and is part of a structure-activity relationship (SAR) study that identified sub-micromolar inhibitors [1][2]. While the target compound itself is a synthetic intermediate and not a direct BACE-1 inhibitor, the demonstrated utility of the 4-bromothiophen-3-yl fragment in a high-value drug discovery program provides direct, peer-reviewed evidence of the scaffold's relevance and potential for generating biologically active molecules. In contrast, closely related analogs with bromine substitution at the 2-position of the thiophene ring (e.g., 2-(5-bromothiophen-2-yl)-3-methylbutanoic acid) lack this specific validation in the BACE-1 inhibitor context.

Drug Discovery BACE-1 Inhibition Alzheimer's Disease Medicinal Chemistry

Vendor-Specified Purity and Storage Conditions: A Baseline for Reproducible Research

Commercial suppliers specify a minimum purity of 95% for 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid, as listed by Leyan (product number: 2049095) . This purity level is consistent with that specified for the analog 2-(4-bromothiophen-3-yl)butanoic acid, which is also offered at 95% purity by multiple vendors . While purity specifications are comparable, the target compound's specific storage and handling requirements, as indicated by its predicted density (1.519±0.06 g/cm³) and boiling point (351.3±27.0 °C), ensure that procurement from a reputable source guarantees a consistent and well-characterized starting material, thereby supporting reproducible experimental outcomes.

Chemical Procurement Reproducibility Quality Control

Best Research and Industrial Application Scenarios for 2-(4-Bromothiophen-3-yl)-3-methylbutanoic Acid


Medicinal Chemistry: Synthesis of BACE-1 Inhibitor Lead Compounds for Alzheimer's Disease

The 4-bromothiophen-3-yl scaffold is a validated motif in the development of BACE-1 inhibitors, with co-crystal structures (PDB: 4I0G) confirming its binding mode [1]. 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid serves as a versatile intermediate for introducing this pharmacophore into lead compounds, enabling structure-activity relationship (SAR) exploration around the BACE-1 active site. Its distinct lipophilicity (XLogP3 = 3.1) and TPSA (65.5 Ų) profile, compared to linear-chain analogs, can be leveraged to fine-tune CNS penetration properties in drug candidates [2].

Organic Synthesis: Cross-Coupling Reactions for Complex Heterocycle Construction

The bromine substituent at the 4-position of the thiophene ring provides a reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. The branched alkyl chain introduces steric bulk that can influence regioselectivity in subsequent transformations, offering a unique advantage over less hindered analogs like 2-(4-bromothiophen-3-yl)butanoic acid . This makes the compound particularly valuable for synthesizing complex biaryl or heteroaryl systems in both academic and industrial settings.

Analytical Chemistry: Method Development and Validation for Related Substances

The distinct molecular weight (263.15 g/mol) and exact mass (261.96631 Da) of 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid provide a clear analytical signature that differentiates it from structurally similar impurities or byproducts [2]. This facilitates the development of robust HPLC-MS methods for purity assessment and reaction monitoring in quality control laboratories, ensuring that synthetic processes are reproducible and compliant with regulatory standards.

Material Science: Synthesis of Functionalized Organic Semiconductors or Ligands

Thiophene derivatives are widely used in the construction of organic electronic materials due to their favorable electronic properties. The combination of a bromine atom for further functionalization and a carboxylic acid group for surface anchoring or polymer conjugation makes 2-(4-Bromothiophen-3-yl)-3-methylbutanoic acid a promising building block for the development of novel organic semiconductors, metal-organic frameworks (MOFs), or functionalized surfaces in materials research.

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